5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine
Overview
Description
5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine is a heterocyclic organic compound with the molecular formula C7H9IN2OS and a molecular weight of 296.13 g/mol It is characterized by the presence of iodine, methoxy, methyl, and methylthio substituents on a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine typically involves the iodination of a pyrimidine precursor. One common method includes the reaction of 4-methoxy-6-methyl-2-(methylthio)pyrimidine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve similar iodination reactions with optimized conditions for higher yield and purity. Industrial processes may also incorporate continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, while the pyrimidine ring can undergo reduction under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents (e.g., DMF or DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in organic solvents.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
Substitution: Formation of 5-azido-4-methoxy-6-methyl-2-(methylthio)pyrimidine.
Oxidation: Formation of 5-iodo-4-methoxy-6-methyl-2-(methylsulfinyl)pyrimidine.
Coupling: Formation of biaryl or alkyne-substituted pyrimidine derivatives.
Scientific Research Applications
5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of kinase inhibitors or other therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit kinase activity by binding to the ATP-binding site, thereby affecting signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-6-methyl-2-(methylthio)pyrimidine: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
5-Bromo-4-methoxy-6-methyl-2-(methylthio)pyrimidine: Similar structure but with a bromine atom instead of iodine, which may result in different reactivity and biological activity.
5-Chloro-4-methoxy-6-methyl-2-(methylthio)pyrimidine: Contains a chlorine atom, offering different electronic and steric properties compared to the iodine derivative.
Uniqueness
5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine is unique due to the presence of the iodine atom, which enhances its reactivity in substitution and coupling reactions
Properties
IUPAC Name |
5-iodo-4-methoxy-6-methyl-2-methylsulfanylpyrimidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2OS/c1-4-5(8)6(11-2)10-7(9-4)12-3/h1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLHBHWZJSTGRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)OC)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501230108 | |
Record name | 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501230108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107166-95-0 | |
Record name | 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107166-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501230108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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